Methyl 1,6-dimethyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 1,6-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-9-7-11(12(14)15-3)13(2)10(9)6-8/h4-7H,1-3H3 |
InChI Key |
CCRLJNORBGOVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Substituent Positioning and Regioselectivity
For Methyl 1,6-dimethyl-1H-indole-2-carboxylate, the benzaldehyde starting material must carry a methyl group at the para-position relative to the aldehyde group. During cyclization, this methyl group migrates to position 6 of the indole ring, while the ester moiety at position 2 is retained. For example, using 4-methylbenzaldehyde (15a ) in the Knoevenagel step produces methyl 6-methyl-1H-indole-2-carboxylate (17a ) after thermolysis.
Key Reaction Conditions
-
Knoevenagel Condensation : Conducted at 80–100°C in dimethylformamide (DMF) with a 1:1.2 molar ratio of benzaldehyde to methyl 2-azidoacetate.
-
Thermolytic Cyclization : Performed in refluxing xylene (140°C) for 6–8 hours, achieving yields of 65–72%.
Table 1: Hemetsberger-Knittel Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Benzaldehyde | 4-Methylbenzaldehyde | 68 | |
| Solvent | Xylene | 70 | |
| Reaction Time | 7 hours | 72 |
The introduction of a methyl group at the indole nitrogen (position 1) is achieved via alkylation using methyl iodide (CH₃I) under basic conditions. This step typically follows indole ring formation to avoid competing side reactions.
Alkylation Protocol
A representative procedure involves treating methyl 6-methyl-1H-indole-2-carboxylate (17a ) with sodium hydride (NaH) in DMF at room temperature, followed by dropwise addition of methyl iodide. The reaction proceeds via deprotonation of the indole nitrogen to form a resonance-stabilized anion, which reacts with CH₃I to yield the N-methylated product.
Reaction Summary
-
Substrate : Methyl 6-methyl-1H-indole-2-carboxylate (1 mmol)
-
Base : NaH (1.4 mmol, 60% dispersion in mineral oil)
-
Alkylating Agent : CH₃I (1.2 mmol)
-
Solvent : DMF (2 mL)
Challenges and Mitigation
-
Competitive O-Methylation : Minimized by using anhydrous DMF and maintaining temperatures below 25°C.
-
Byproduct Formation : Hydrolysis of excess CH₃I generates methanol, necessitating rapid workup and acidification to isolate the product.
Alternative Friedel-Crafts Acylation Approach
For laboratories lacking specialized reagents, Friedel-Crafts acylation offers a complementary route to functionalize the indole ring. This method is particularly useful for introducing substituents at position 3 but can be adapted for position 6 with careful substrate design.
Methodology and Adaptations
Ethyl 5-chloroindole-2-carboxylate (6 ) serves as the starting material. Acylation with acetyl chloride (7a ) in the presence of AlCl₃ produces ethyl 3-acetyl-5-chloroindole-2-carboxylate (8a ), which is subsequently reduced to the alkylated derivative (9a ) using triethylsilane (Et₃SiH). Hydrolysis of 9a yields 3-alkyl-5-chloroindole-2-carboxylic acid (10a ), which is esterified to form the target compound.
Table 2: Friedel-Crafts Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acylation | AlCl₃, 1,2-dichloroethane | 78 | |
| Reduction | Et₃SiH, trifluoroacetic acid | 82 | |
| Esterification | BOP, DIPEA, DMF | 85 |
Nitro Reduction and Cyclization Strategy
A patent-pending method for analogous indole derivatives involves nitro group reduction and cyclocondensation to assemble the heterocyclic core. While originally developed for 6-fluoroindoles, this approach can be adapted for methyl substituents.
Key Steps and Modifications
-
Nitro Intermediate Synthesis : Methyl 2-methyl-3-nitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
-
Hydrazine Cyclization : Treatment with hydrazine hydrate induces cyclization, yielding the indole hydrazide intermediate.
-
Esterification : The hydrazide is converted to the methyl ester using iodomethane in dichloromethane.
Hypothetical Adaptation for 6-Methyl Substituent
Replacing the fluoro-substituted nitrobenzoate with a methyl analog (e.g., methyl 2-methyl-5-nitrobenzoate) could theoretically yield this compound after cyclization and N-methylation.
Projected Yield : 70–75% (based on).
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Limitations
Mechanistic Insights and Side Reactions
Competing Pathways in Hemetsberger-Knittel Synthesis
Thermolysis of azidocinnamates (16 ) can yield regioisomeric indoles if the benzaldehyde substituents are meta-directing. For example, using 3-methylbenzaldehyde may produce a mixture of 5- and 7-methylindoles, necessitating chromatographic separation.
Hydrolysis During Alkylation
In N-methylation reactions, trace water in DMF promotes ester hydrolysis, generating carboxylic acid byproducts. Acidification (pH 1) and rapid extraction with ethyl acetate mitigate this issue.
Industrial-Scale Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Scientific Research Applications
Methyl 1,6-dimethyl-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors and enzymes, inhibiting their activity. This binding often involves hydrogen bonding and π-π interactions, which stabilize the compound-receptor complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural analogs of Methyl 1,6-dimethyl-1H-indole-2-carboxylate, focusing on substituent positions, functional groups, and implications for physical properties and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations
Substituent Position and Electronic Effects
- The 1,6-dimethyl substitution in the target compound contrasts with analogs like 5-methyl-1H-indole-2-carboxylic acid (5-Me) and 7-chloro-3-methyl-1H-indole-2-carboxylic acid (7-Cl, 3-Me). Positional isomerism significantly impacts electronic distribution, solubility, and reactivity. For example, electron-withdrawing groups (e.g., Cl in 7-Cl analog) enhance polarity, while methyl groups (electron-donating) increase lipophilicity .
Functional Group Variations
- The methyl ester group (COOCH3) in the target compound and Methyl-1-pentyl-1H-indole-3-carboxylate improves membrane permeability compared to carboxylic acid derivatives (e.g., 7-Cl-3-Me analog). This property is critical in drug design, as esters are often prodrugs metabolized to active acids .
Structural Scaffolds
- Methyl 1-methyl-β-carboline-3-carboxylate replaces the indole core with a β-carboline system, which is associated with diverse biological activities (e.g., MAO inhibition). The rigid β-carboline framework may confer distinct binding affinities compared to indole derivatives .
Applications and Bioactivity The pentyl side chain in Methyl-1-pentyl-1H-indole-3-carboxylate exemplifies how alkyl substituents enhance lipophilicity and receptor binding (e.g., cannabinoid receptors). In contrast, the target compound’s dimethyl groups may optimize steric effects for specific interactions .
Research Implications and Gaps
- Physical Properties: Limited data on melting points and solubility hinder direct comparisons. Future studies should prioritize these measurements.
- Synthetic Routes: Evidence from β-carboline synthesis (e.g., oxidation with KMnO4) suggests plausible methodologies for preparing the target compound .
- Crystallography : Tools like SHELX and ORTEP-3 (used in structural determination) could resolve the target compound’s conformation, aiding in structure-activity relationship studies .
Biological Activity
Methyl 1,6-dimethyl-1H-indole-2-carboxylate is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a heterocyclic structure that is integral to many biologically active compounds. The specific arrangement of methyl groups at the 1 and 6 positions of the indole ring and a carboxylate ester at the 2 position contribute to its unique chemical properties and biological activities.
Biological Activities
1. Anticancer Activity:
Numerous studies have indicated that indole derivatives, including this compound, exhibit potent anticancer properties. For instance, research has shown that certain indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
- Mechanism of Action: The compound is believed to interact with key molecular targets such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), leading to apoptosis in cancer cells. The induction of apoptosis is evidenced by changes in apoptotic markers like Caspases 3, 8, and 9, and proteins such as Bax and Bcl2 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.95 - 1.50 | EGFR/CDK2 inhibition |
| Other Indole Derivatives | Various | Varies | Apoptosis induction |
2. Antimicrobial Properties:
This compound has also been studied for its antimicrobial activities. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Target Pathogens: The compound has shown effectiveness against non-tuberculous mycobacteria (NTM), with studies demonstrating selective activity against species such as Mycobacterium abscessus and Mycobacterium tuberculosis without significant cytotoxicity towards human cells .
Table 2: Antimicrobial Activity Against Mycobacterial Species
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| M. abscessus | 0.25 - 1 | Active |
| M. tuberculosis | >4 | Limited |
Case Studies
Case Study 1: Antiproliferative Effects on Breast Cancer Cells
A study evaluated the antiproliferative effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value ranging from 0.95 µM to 1.50 µM, demonstrating significant inhibition of cell growth through the apoptosis pathway .
Case Study 2: Selectivity Against Mycobacteria
In another investigation focusing on antimicrobial activity, this compound was tested against various mycobacterial species. It exhibited selective inhibitory effects with MIC values indicating strong potential for further development as an anti-mycobacterial agent .
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes involved in critical cellular processes:
- Receptor Binding: The compound may inhibit enzymatic functions related to cell proliferation and survival.
- Cell Signaling Modulation: By influencing pathways such as apoptosis and cell cycle regulation, it can effectively reduce tumor growth and enhance antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1,6-dimethyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via esterification of the corresponding indole carboxylic acid. For example, refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and a catalytic amount of concentrated H₂SO₄ yields methyl esters, with reaction completion monitored by TLC . Alternative methods involve sodium acetate in acetic acid for condensation reactions . Optimization focuses on solvent choice (e.g., methanol for esterification), catalyst loading, and reaction time (e.g., 3–5 hours for reflux). Recrystallization from methanol or DMF/acetic acid mixtures ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (e.g., 1704 cm⁻¹ for ester groups) .
- UV-Vis Spectroscopy : Determines λmax (e.g., 297 nm in methanol) for electronic transition analysis .
- NMR : Resolves methyl and aromatic proton environments (e.g., 1H and 13C NMR for substituent assignment).
- Mass Spectrometry : Confirms molecular weight via ESI or Orbitrap instruments (e.g., m/z 218.1 for C₁₂H₁₃NO₂⁺) .
Q. How is crystallographic data for this compound analyzed, and what software is used?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves molecular packing. SHELX programs (e.g., SHELXL for refinement) analyze hydrogen bonding networks (e.g., chains along the b-axis via intermolecular bonds) . Data collection includes symmetry operations and refinement tables (e.g., R-factor < 0.05) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for indole derivatives like this compound?
- Methodology : Discrepancies in enzyme inhibition (e.g., HIV-1 integrase) are resolved by:
- Dose-Response Studies : Measuring IC₅₀ values under standardized conditions .
- Structural Modifications : Introducing substituents (e.g., fluorine at C3/C6) to enhance target binding .
- Computational Docking : Using PubChem 3D conformers to predict binding modes and validate experimental results .
Q. How does the methyl substitution pattern influence the compound’s reactivity in medicinal chemistry?
- Methodology :
- Steric Effects : 1,6-Dimethyl groups hinder nucleophilic attack at the indole core, altering reaction pathways .
- Electronic Effects : Methyl donors increase electron density at C2, enhancing electrophilic substitution at C3 .
- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., methoxy or amino groups) improves solubility or target affinity .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulates binding stability with proteins (e.g., HIV-1 integrase) using force fields .
- DFT Calculations : Optimizes geometry and frontier molecular orbitals (e.g., HOMO-LUMO gaps) to explain redox behavior .
- In Silico ADMET : Predicts pharmacokinetics (e.g., LogP for lipophilicity) via platforms like SwissADME .
Q. How are crystallization challenges mitigated for X-ray studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
